2,6-Di-tert-butyl-4-heptylphenol
Overview
Description
2,6-Di-tert-butyl-4-heptylphenol is an organic compound with the molecular formula C21H36O. It is a phenolic antioxidant, which means it can prevent the oxidation of other molecules. This compound is often used in various industrial applications due to its stability and effectiveness in preventing oxidative degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-heptylphenol typically involves the alkylation of phenol with tert-butyl alcohol and heptyl bromide. The reaction is usually catalyzed by a strong acid such as sulfuric acid or a Lewis acid like aluminum chloride. The reaction conditions include:
Temperature: The reaction is carried out at elevated temperatures, typically around 100-150°C.
Solvent: Common solvents used include dichloromethane or toluene.
Catalyst: Sulfuric acid or aluminum chloride is used as a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the same basic steps as the laboratory synthesis but is optimized for higher yields and efficiency. The use of continuous flow reactors allows for better control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-heptylphenol undergoes several types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The tert-butyl and heptyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation or acylation reactions are commonly employed, using reagents like alkyl halides or acyl chlorides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Di-tert-butyl-4-heptylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: The compound is studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Research is ongoing into its potential use as a therapeutic agent for diseases related to oxidative stress, such as neurodegenerative disorders.
Industry: It is widely used as an additive in fuels, lubricants, and plastics to enhance their stability and longevity.
Mechanism of Action
The antioxidant activity of 2,6-Di-tert-butyl-4-heptylphenol is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The phenolic hydroxyl group is the active site for this reaction. The compound can also chelate metal ions, which can catalyze oxidative reactions, further enhancing its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol (BHT): A widely used antioxidant in food and industrial applications.
2,6-Di-tert-butylphenol: Another phenolic antioxidant with similar properties but lacking the heptyl group.
2,4-Di-tert-butylphenol: Similar in structure but with different substitution patterns, affecting its reactivity and applications.
Uniqueness
2,6-Di-tert-butyl-4-heptylphenol is unique due to the presence of the heptyl group, which enhances its lipophilicity and makes it more effective in non-polar environments. This makes it particularly useful in applications where solubility in non-polar solvents is required, such as in fuels and lubricants.
Properties
IUPAC Name |
2,6-ditert-butyl-4-heptylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O/c1-8-9-10-11-12-13-16-14-17(20(2,3)4)19(22)18(15-16)21(5,6)7/h14-15,22H,8-13H2,1-7H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHMRECZRLQSRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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